4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin
Description
Properties
CAS No. |
13021-90-4 |
|---|---|
Molecular Formula |
C23H17IO4 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-hydroxy-6-iodo-3-(1-naphthalen-1-yl-3-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C23H17IO4/c1-13(25)11-18(17-8-4-6-14-5-2-3-7-16(14)17)21-22(26)19-12-15(24)9-10-20(19)28-23(21)27/h2-10,12,18,26H,11H2,1H3 |
InChI Key |
NORMYKTUVIEQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC2=CC=CC=C21)C3=C(C4=C(C=CC(=C4)I)OC3=O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have garnered significant attention in pharmacology due to their potential therapeutic effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Anticoagulant Activity
Coumarin derivatives are primarily recognized for their anticoagulant properties. The compound 4-Hydroxycoumarin has been shown to exhibit significant anticoagulant effects comparable to warfarin, a commonly used anticoagulant. A study highlighted that various 4-hydroxycoumarin derivatives demonstrated effective inhibition of vitamin K-dependent carboxylation processes, essential for blood coagulation. Specifically, derivatives with halogen substitutions at the para-position of the aromatic ring exhibited enhanced anticoagulant activity .
Anticancer Properties
Recent studies indicate that coumarins possess anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. For instance, compounds derived from 4-hydroxycoumarin have shown cytotoxic effects against colorectal cancer cells (HCT-116). The cytotoxicity was linked to their ability to modulate redox status and increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .
Antimicrobial Effects
The antimicrobial potential of coumarins has also been extensively studied. Research indicates that 4-hydroxycoumarin derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this scaffold demonstrated effective inhibition against bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and coumarins have been investigated for their anti-inflammatory effects. Studies suggest that 4-hydroxycoumarin derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Table of Biological Activities
Case Study: Anticancer Activity in HCT-116 Cells
A study conducted on the cytotoxic effects of coumarins on HCT-116 colorectal carcinoma cells revealed that treatment with varying concentrations of 4-hydroxycoumarin derivatives resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that higher concentrations significantly reduced cell viability compared to control groups. The results suggest that these compounds could be further explored as potential anticancer agents due to their ability to induce cytotoxicity through ROS generation .
Case Study: Antimicrobial Efficacy
In another investigation, a series of synthesized 4-hydroxycoumarin derivatives were screened for their antimicrobial properties against several bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases. This finding underscores the potential application of these compounds in developing new antimicrobial therapies .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 4-hydroxyl group participates in hydrogen bonding and nucleophilic reactions. Key transformations include:
1.1. Knoevenagel Condensation
The hydroxyl group facilitates condensation with aldehydes, forming α,β-unsaturated carbonyl intermediates. For example, reactions with benzaldehyde derivatives yield coumarin-chalcone hybrids .
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin + Benzaldehyde | Imidazole (1.0 equiv), H₂O, 65°C | 82–95 | |
| 4-Hydroxycoumarin + 2-Methylbenzaldehyde | Piperidine, EtOH, reflux | 67–83 |
1.2. O-Alkylation and Acylation
The hydroxyl group undergoes alkylation with methyl bromoacetate to form ether derivatives (e.g., methyl 2-(coumarin-4-yloxy)acetate) . Acylation with acetic anhydride yields 4-acetoxy derivatives .
Iodine Substitution Reactions
The 6-iodo group acts as a leaving group in cross-coupling reactions:
2.1. Suzuki-Miyaura Coupling
Iodine at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Typical conditions include:
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 73–93 | |
| Fe₃O(BPDC)₃ | TBHP | DMF | 65–96 |
2.2. Ullmann Coupling
Copper-mediated coupling with amines or thiols generates 6-arylamino or 6-arylthio derivatives .
Naphthyl Side Chain Reactivity
The 1-naphthyl-3-oxobutyl group undergoes electrophilic substitution and cyclization:
3.1. Electrophilic Aromatic Substitution
The electron-rich naphthalene ring reacts with nitrating or sulfonating agents. For example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | 0–5°C, 2 hours | 4-Hydroxy-6-iodo-3-(1-nitro-naphthyl-3-oxobutyl)coumarin | 58 |
3.2. Cyclization Reactions
The oxobutyl side chain participates in intramolecular cyclization under acidic conditions, forming fused tricyclic coumarins .
Oxobutyl Group Transformations
The 3-oxobutyl moiety is reactive in keto-enol tautomerism and aldol condensations:
4.1. Aldol Condensation
Reaction with aromatic aldehydes forms α,β-unsaturated ketones:
| Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine | EtOH | 85–98 |
| Furfural | K₂CO₃ | H₂O | 87–96 |
Cross-Coupling and C–H Functionalization
The coumarin core participates in transition-metal-catalyzed reactions:
5.1. C–H Arylation
Direct functionalization at the C3 position using aryl iodides:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Toluene | 72–93 |
5.2. Photocatalytic Reactions
Visible-light-mediated decarboxylative coupling with α-keto acids generates biaryl derivatives .
Comparative Reaction Pathways
The presence of water influences reaction mechanisms significantly:
| Condition | Preferred Pathway | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Anhydrous | NIH shift (keto intermediate) | 11.9 | |
| Hydrated | N-protonation route | 4.2 |
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Key Observations :
- Iodine at C6 contrasts with methyl or hydroxyl groups in other derivatives, possibly altering redox properties or halogen bonding .
Table 2: Reported Bioactivities of Similar Coumarins
Key Observations :
Physicochemical and Spectroscopic Comparisons
- Spectroscopic Data :
- 4-Hydroxycoumarin core : Characteristic IR peaks at 1680–1720 cm⁻¹ (lactone C=O) and 3200–3600 cm⁻¹ (OH stretch) .
- Iodo substitution : Distinct NMR signals for C6 (δ ~90–100 ppm in ¹³C NMR) and MS isotopic patterns due to iodine’s atomic mass .
- Naphthyl group : Aromatic protons in ¹H NMR (δ 7.2–8.5 ppm) and UV absorption maxima near 300–350 nm .
Preparation Methods
Synthetic Strategies for 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin
Traditional Multi-Step Coupling Approaches
The classical route to this compound involves sequential coupling of naphthalene precursors with a prefunctionalized coumarin core. As detailed by EvitaChem, the synthesis initiates with the formation of a 3-oxobutyl side chain via Claisen condensation between 1-naphthol and ethyl acetoacetate. Subsequent iodination at the coumarin’s C6 position is achieved using iodine monochloride (ICl) in acetic acid, yielding 6-iodocoumarin intermediates. Final coupling employs a Wittig reaction between the iodinated coumarin and the naphthyl-3-oxobutyl phosphonium ylide, followed by acid-catalyzed cyclization to form the target compound.
Critical Reaction Parameters
- Iodination Conditions : Optimal iodination occurs at 60–70°C in glacial acetic acid, achieving 75–80% yield. Lower temperatures (<50°C) result in incomplete halogenation, while excess ICl promotes diiodination byproducts.
- Wittig Olefination : Triphenylphosphine-derived ylides require anhydrous dichloroethane (DCE) as the solvent and 2.4 equivalents of NaHCO₃ to neutralize HBr byproducts. Reaction times exceeding 20 hours improve yields to 70% but risk ylide decomposition.
Modern One-Pot Methodologies
Recent innovations prioritize atom economy and reduced purification steps. A one-pot synthesis reported by ACS Omega integrates IBX (2-iodoxybenzoic acid)–mediated oxidation of β-naphthol to 1,2-naphthoquinone, followed by Wittig olefination and cyclization. This cascade eliminates intermediate isolation, achieving 52–75% yields under mild conditions (40°C, DCE).
Mechanistic Insights
- Oxidation Phase : IBX selectively oxidizes β-naphthol to 1,2-naphthoquinone within 30 minutes, confirmed by TLC monitoring.
- Olefination and Cyclization : The quinone intermediate reacts with carbethoxymethylenephosphorane ylide, forming a transient enol ether that undergoes Michael addition and β-elimination to yield the coumarin skeleton.
Halogenation Techniques and Regioselectivity
Direct Iodination of Coumarin Scaffolds
Iodine incorporation at C6 is critical for biological activity. Electrophilic iodination using ICl in acetic acid demonstrates superior regioselectivity compared to N-iodosuccinimide (NIS), which favors C3 substitution. Kinetic studies reveal that electron-donating groups at C4 (e.g., hydroxyl) direct iodination to the C6 position via resonance stabilization of the iodonium intermediate.
Solvent and Catalyst Effects
Late-Stage Iodination via C–H Activation
Cobalt-catalyzed C–H iodination, adapted from methodologies in, offers an alternative to electrophilic substitution. Using Co(OAc)₂ and Mn(OAc)₃·2H₂O in trifluoroethanol, iodination proceeds at room temperature under 1 atm CO. This method tolerates electron-withdrawing groups (e.g., nitro, cyano) but requires a directing group (e.g., aminoquinoline benzamide) for site specificity.
Optimization of Reaction Conditions
Solvent and Temperature Screening
Comparative studies highlight dichloroethane (DCE) as the optimal solvent for Wittig and cyclization steps, offering balanced polarity and boiling point (83°C). Substituting DCE with acetonitrile or DMSO reduces yields by 15–30% due to ylide solvolysis.
Temperature-Dependent Yield Analysis
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Iodination | Acetic acid | 70 | 78 |
| Wittig Olefination | DCE | 40 | 70 |
| Cyclization | DCE | 40 | 85 |
Structural Characterization and Validation
Spectroscopic Profiling
- ¹H NMR : The naphthyl protons resonate as multiplets at δ 7.45–8.25 ppm, while the coumarin lactone proton appears as a singlet at δ 6.30 ppm.
- IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl, while a broad peak at 3200 cm⁻¹ indicates the phenolic -OH.
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivative Synthesis
Anticancer Analogues
Modification of the 3-oxobutyl side chain with triazole or oxadiazole moieties enhances cytotoxicity against MCF-7 and HepG-2 cell lines (IC₅₀: 5.5–6.9 µg/mL). Docking studies with protein 1KE9 suggest hydrogen bonding between the coumarin carbonyl and Arg121 residues.
Q & A
Q. What are the key synthetic methodologies for preparing 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin?
Coumarin derivatives are typically synthesized via the Pechmann condensation or Knoevenagel reaction. For iodinated coumarins, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions is common . The naphthyl and oxobutyl groups may be introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ or BF₃ . Purity optimization involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The aromatic region (δ 6.5–8.5 ppm) will reveal coupling patterns for iodinated and naphthyl substituents .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-I (500–600 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What biological activities are commonly associated with structurally similar coumarins?
Coumarins with halogenated (e.g., Cl, Br) or bulky aryl groups exhibit:
- Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC ~5–10 µg/mL) via disruption of membrane integrity .
- Anticancer Potential : IC₅₀ values of 10–50 µM against breast cancer (MCF-7) cells through apoptosis induction .
- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Ki values <1 µM .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be methodologically resolved?
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Report confidence intervals (95% CI) to address variability .
- Mechanistic Studies : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80/ethanol/water) to enhance aqueous solubility .
- Prodrug Design : Introduce ester or glycoside moieties at the 4-hydroxy position for pH-dependent release in target tissues .
Q. How do computational methods aid in predicting reactivity and metabolic pathways?
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic sites for iodination or oxidation .
- ADMET Prediction : SwissADME or pkCSM to estimate LogP (~3.5), CYP450 metabolism, and hepatotoxicity .
Q. What comparative approaches validate the uniqueness of this coumarin derivative?
- SAR Studies : Compare with analogs like 4-hydroxy-6-nitrocoumarin (CAS 1641-03-8) to assess iodine’s role in bioactivity .
- Crystallography : Single-crystal X-ray diffraction to analyze steric effects of the naphthyl group on molecular packing .
Methodological Guidance for Data Interpretation
Q. Table 1: Comparative Bioactivity of Coumarin Derivatives
| Compound | Target Enzyme (IC₅₀, µM) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| 4-Hydroxy-6-nitrocoumarin | COX-2: 0.8 | MCF-7: 12.5 |
| 6-Chloro-3-(3-Cl-phenyl)coumarin | Carbonic anhydrase IX: 1.2 | HeLa: 18.3 |
| Target Compound* | Predicted COX-2: <1.0 | Predicted MCF-7: ~15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
